
1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine
Overview
Description
1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine is a chemical compound that features a brominated thiophene ring attached to a piperidine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom and the thiophene ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine typically involves the bromination of thiophene followed by acylation and subsequent reaction with 4-methylpiperidine. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then subjected to acylation using an appropriate acyl chloride, such as 3-chloropropionyl chloride, in the presence of a base like pyridine.
Reaction with 4-Methylpiperidine: The acylated product is then reacted with 4-methylpiperidine under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the piperidine moiety.
Coupling Reactions: The brominated thiophene ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium phosphate.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation and Reduction: Oxidized or reduced forms of the compound with changes in the oxidation state of the thiophene ring or piperidine moiety.
Coupling Reactions: More complex thiophene-based structures with extended conjugation or additional functional groups.
Scientific Research Applications
1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Material Science: The unique electronic properties of the thiophene ring make the compound suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Research: The compound can be used to study the interactions of thiophene-based molecules with biological targets, such as enzymes or receptors.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The brominated thiophene ring can participate in π-π interactions or hydrogen bonding with biological macromolecules, while the piperidine moiety can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chlorothiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a chlorine atom instead of bromine.
1-(5-Methylthiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a methyl group instead of bromine.
1-(5-Nitrothiophene-3-carbonyl)-4-methylpiperidine: Similar structure with a nitro group instead of bromine.
Uniqueness
1-(5-Bromothiophene-3-carbonyl)-4-methylpiperidine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and can be easily substituted with other functional groups, providing versatility in chemical synthesis and applications.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(4-methylpiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-8-2-4-13(5-3-8)11(14)9-6-10(12)15-7-9/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOYSDRTZYGWCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CSC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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